2-Propylhydroquinone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4693-31-6 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-propylbenzene-1,4-diol |
InChI |
InChI=1S/C9H12O2/c1-2-3-7-6-8(10)4-5-9(7)11/h4-6,10-11H,2-3H2,1H3 |
InChI Key |
NJRNUAVVFBHIPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
Structural Elucidation and Derivatization Studies of 2 Propylhydroquinone
Synthesis and Characterization of Novel 2-Propylhydroquinone Derivatives
The synthesis of novel derivatives from this compound can be systematically approached by modifying its distinct structural components. derpharmachemica.com These modifications are crucial for tailoring the molecule for specific applications by altering properties such as solubility, steric hindrance, and electronic effects.
Modification of the Hydroxyl Groups
The two hydroxyl groups on the hydroquinone (B1673460) ring are primary sites for chemical reactions, including etherification and esterification. These modifications can significantly alter the polarity and hydrogen-bonding capabilities of the molecule.
Etherification: This process involves the conversion of the hydroxyl groups into ether linkages. Common methods include reaction with alkyl halides or epoxides in the presence of a base. nih.gov For instance, reacting this compound with an alkyl halide (R-X) in a basic solution would yield mono- or di-ethers. The choice of the alkyl group (R) can be used to introduce a variety of functionalities.
Esterification: Ester derivatives can be synthesized by reacting this compound with acyl chlorides or carboxylic anhydrides. This reaction transforms the polar hydroxyl groups into less polar ester groups. For example, the reaction with acetic anhydride (B1165640) would yield this compound diacetate. mit.edu
A summary of potential hydroxyl group modifications is presented in the table below.
| Reaction Type | Reagent | Product Type | Potential Functional Groups Introduced |
| Etherification | Alkyl Halides, Epoxides | Ethers | Alkyl chains, Aryl groups, Functionalized alkyl groups |
| Esterification | Acyl Chlorides, Carboxylic Anhydrides | Esters | Acetyl, Benzoyl, other acyl groups |
Substitution on the Propyl Moiety
The propyl group attached to the aromatic ring also offers opportunities for derivatization, although these reactions are generally more challenging than modifications of the hydroxyl groups.
Halogenation: Free-radical halogenation can introduce halogen atoms (e.g., bromine or chlorine) onto the propyl chain, typically at the benzylic position due to the stability of the resulting benzylic radical. These halogenated derivatives can then serve as intermediates for further nucleophilic substitution reactions.
Oxidation: Controlled oxidation of the propyl group can lead to the formation of various oxygenated derivatives. For example, oxidation at the benzylic position could yield a ketone or a secondary alcohol.
The following table outlines possible modifications to the propyl group.
| Reaction Type | Reagent | Product Type | Potential Functional Groups Introduced |
| Halogenation | N-Bromosuccinimide (NBS), Sulfuryl Chloride (SO₂Cl₂) | Halogenated Propyl Derivatives | Bromo, Chloro |
| Oxidation | Potassium Permanganate (KMnO₄), Chromium Trioxide (CrO₃) | Ketones, Alcohols | Carbonyl, Hydroxyl |
Aromatic Ring Functionalization
The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions, though the positions of substitution are directed by the existing hydroxyl and propyl groups. organic-chemistry.org Both groups are activating and ortho-, para-directing.
Halogenation: Electrophilic halogenation with reagents like bromine or chlorine in the presence of a Lewis acid can introduce halogen atoms onto the aromatic ring. The positions of substitution will be influenced by the directing effects of the hydroxyl and propyl groups.
Nitration: Reaction with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring. The nitro group is a versatile functional group that can be further reduced to an amino group.
Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring can be achieved under Friedel-Crafts conditions, introducing new alkyl or acyl substituents. However, the presence of the activating hydroxyl groups can lead to side reactions and may require protection prior to the reaction.
The table below summarizes key functionalization reactions for the aromatic ring.
| Reaction Type | Reagent | Product Type | Potential Functional Groups Introduced |
| Halogenation | Br₂/FeBr₃, Cl₂/AlCl₃ | Halogenated Aromatic Derivatives | Bromo, Chloro |
| Nitration | HNO₃/H₂SO₄ | Nitroaromatic Derivatives | Nitro |
| Friedel-Crafts Acylation | Acyl Chloride/AlCl₃ | Acylated Aromatic Derivatives | Acyl |
Stereochemical Aspects in this compound Synthesis and Derivatives
The synthesis of this compound itself does not typically introduce stereocenters. However, the derivatization of this molecule can lead to the formation of stereoisomers.
For instance, if a substitution reaction on the propyl chain creates a chiral center, the product will be a racemic mixture of enantiomers unless a stereoselective synthesis is employed. Similarly, the introduction of substituents on the aromatic ring can lead to diastereomers if the molecule already contains a chiral center or if multiple new stereocenters are formed.
When dealing with alkene derivatives, E/Z isomerism becomes a key consideration. pressbooks.publibretexts.org The Cahn-Ingold-Prelog priority rules are used to assign the configuration of the double bond as either E (entgegen, opposite) or Z (zusammen, together) based on the relative positions of the highest-priority groups on each carbon of the double bond. pressbooks.pub
Structure-Reactivity Relationships in this compound Chemistry
The reactivity of this compound and its derivatives is intrinsically linked to their molecular structure. dalalinstitute.com The interplay of electronic and steric effects governs the outcomes of chemical reactions.
Electronic Effects: The hydroxyl groups are strong electron-donating groups due to the resonance effect of their lone pairs of electrons with the aromatic ring. This increases the electron density on the ring, making it more susceptible to electrophilic attack. The propyl group is a weak electron-donating group through an inductive effect. These electronic contributions influence the regioselectivity of aromatic substitution reactions. dalalinstitute.com
Steric Effects: The propyl group exerts a steric hindrance that can influence the accessibility of adjacent positions on the aromatic ring to incoming reagents. dalalinstitute.com This steric bulk can affect the rate and regioselectivity of reactions. For example, in electrophilic aromatic substitution, attack at the position between the hydroxyl and propyl groups may be sterically hindered.
The modification of the hydroxyl or propyl groups will, in turn, alter these structure-reactivity relationships. For example, converting the hydroxyl groups to bulky ether or ester groups will increase steric hindrance and modify the electronic properties of the aromatic ring.
Enzymatic Interactions and Biotransformations of 2 Propylhydroquinone
Research on Hydroquinone (B1673460) Dioxygenases and Alkylphenol Degradationnih.gov
Hydroquinone dioxygenases (HQDOs) are a class of enzymes that play a pivotal role in the aerobic degradation of hydroquinone and its derivatives. nih.gov These enzymes catalyze the oxidative cleavage of the aromatic ring, a crucial step in the breakdown of these compounds. nih.gov Research into HQDOs has provided significant insights into the bioremediation of environments contaminated with alkylphenols. nih.gov
Enzyme Kinetics and Substrate Specificity for 2-Propylhydroquinonenih.gov
The efficiency and substrate preference of hydroquinone dioxygenases are key determinants of their biological function. Studies on HQDO from various bacterial strains, such as Sphingomonas sp. strain TTNP3, have elucidated the kinetic parameters for a range of substrates, including 2-propylhydroquinone. nih.gov
The hydroquinone dioxygenase from Sphingomonas sp. strain TTNP3, a heterotetrameric enzyme, demonstrates notable activity on this compound. nih.gov The apparent Michaelis constant (Km) for the unsubstituted hydroquinone is 2.2 µM, with a catalytic rate constant (kcat) of 811 min-1, resulting in a catalytic efficiency (kcat/Km) of 369 min-1 µM-1. nih.gov While the specific kinetic constants for this compound are not always explicitly detailed in every study, the relative activity compared to hydroquinone provides valuable information. For instance, the HQDO from Sphingomonas sp. strain TTNP3 exhibits a relative activity of 23% for this compound compared to unsubstituted hydroquinone (100%). nih.gov This indicates that the propyl group at the second position of the hydroquinone ring influences the enzyme's catalytic efficiency.
Interestingly, the position and size of the alkyl substituent on the hydroquinone ring significantly impact the enzyme's activity. For example, the same enzyme shows higher activity for 2-methylhydroquinone (120%) but significantly lower activity for 2-t-butylhydroquinone (5%) and is almost inactive towards hydroquinones with longer aliphatic chains. nih.govulisboa.pt This suggests the presence of a constrained substrate-binding pocket where steric hindrance plays a crucial role. nih.govulisboa.pt
Table 1: Substrate Specificity of Hydroquinone Dioxygenase from Sphingomonas sp. strain TTNP3
| Substrate | Relative Activity (%) | Standard Deviation (%) |
|---|---|---|
| Hydroquinone | 100 | 5.0 |
| 2-Methylhydroquinone | 120 | 7.0 |
| This compound | 23 | 2.6 |
| 2-t-Butylhydroquinone | 5 | 0.6 |
| 2-Pentylhydroquinone | 19 | 1.1 |
| 2-Hexylhydroquinone | <2 | 1.1 |
Data sourced from nih.gov
Structural Biology of Hydroquinone Dioxygenases
The three-dimensional structure of hydroquinone dioxygenases reveals important features about their catalytic mechanism and substrate specificity. These enzymes are typically non-heme iron(II)-dependent dioxygenases. nih.govnih.gov HQDOs can be classified into different types based on their subunit composition and phylogenetic relationships. nih.gov
Type I HQDOs are often monomeric, while Type II enzymes, like the one from Pseudomonas fluorescens ACB, are heterotetramers composed of α and β subunits. nih.govnih.gov The active site, which contains a catalytic iron(II) ion, is typically located in the larger subunit. In the case of the P. fluorescens ACB enzyme, each β-subunit binds one iron(II) ion. nih.gov The iron is coordinated by histidine and glutamate (B1630785) residues, creating a specific environment for the binding of both the hydroquinone substrate and molecular oxygen. researchgate.net The crystal structure of these enzymes often reveals a defined substrate-binding pocket, which explains the observed substrate specificity. nih.govresearchgate.net The size and shape of this pocket dictate which substituted hydroquinones can be accommodated and efficiently cleaved. nih.govulisboa.pt
Mechanistic Enzymology of Ring Fission Reactionsnih.gov
The catalytic mechanism of hydroquinone dioxygenases involves the oxidative cleavage of the hydroquinone ring. This "extradiol" cleavage occurs adjacent to one of the hydroxyl groups. nih.gov The reaction requires the binding of both the hydroquinone substrate and a molecule of diatomic oxygen to the ferrous iron center in the active site. nih.govresearchgate.net
The proposed mechanism for hydroquinone 1,2-dioxygenases involves the formation of a ternary complex of the enzyme, substrate, and O₂. The iron(II) center activates the bound oxygen, leading to a nucleophilic attack on the aromatic ring. This results in the formation of a peroxide intermediate, which then undergoes rearrangement and cleavage of the C-C bond to yield 4-hydroxymuconic semialdehyde. nih.gov This product is then further metabolized in subsequent steps of the degradation pathway. nih.govnih.gov The reaction is highly specific, and the enzyme ensures that the ring is opened at a precise location.
Other Enzymatic Systems Interacting with Hydroquinonesnih.govulisboa.ptinchem.orgresearchgate.net
Besides hydroquinone dioxygenases, other enzymatic systems can also interact with and transform hydroquinones. These include:
Monooxygenases: In some metabolic pathways, hydroquinone is first hydroxylated to form 1,2,4-trihydroxybenzene. nih.govulisboa.pt This reaction is catalyzed by a monooxygenase, often a flavin-dependent enzyme. nih.gov The resulting trihydroxybenzene is then a substrate for a different type of ring-cleavage dioxygenase. nih.gov
Cytochrome P450 Enzymes: In mammals, cytochrome P450 monooxygenases can hydroxylate phenol (B47542) to produce hydroquinone. nih.govulisboa.pt These enzymes are also involved in the broader metabolism of various xenobiotics. nih.gov
Peroxidases: Peroxidases can also catalyze the oxidation of hydroquinone, leading to the formation of benzoquinone and other reactive species. ulisboa.pt
Tyrosinase: This enzyme, primarily known for its role in melanin (B1238610) synthesis, can also oxidize hydroquinones. mdpi.comnih.govpaulaschoice.it
Carbonic Anhydrases: Studies have shown that hydroquinone can inhibit certain isoforms of human carbonic anhydrase, such as hCA I and II. tandfonline.com
Biotransformation Pathways and Intermediates
The biotransformation of this compound is part of the broader metabolic network for alkylphenol degradation. In aerobic bacteria, the degradation of hydroquinones typically proceeds through one of two main pathways. nih.govulisboa.pt
Direct Ring Cleavage: As discussed, hydroquinone 1,2-dioxygenase directly cleaves the aromatic ring of hydroquinone and its substituted derivatives, like this compound, to form a corresponding hydroxymuconic semialdehyde. nih.gov This is then further oxidized and channeled into central metabolic pathways like the beta-ketoadipate pathway. nih.gov
Hydroxylation Followed by Ring Cleavage: An alternative pathway involves an initial hydroxylation of the hydroquinone to form a trihydroxybenzene derivative (e.g., 1,2,4-trihydroxybenzene). nih.govulisboa.pt This intermediate is then cleaved by a hydroxyhydroquinone 1,2-dioxygenase. nih.gov
In the case of this compound, the direct ring cleavage by a hydroquinone dioxygenase would lead to the formation of 2-propyl-4-hydroxymuconic semialdehyde. Subsequent enzymatic reactions would then convert this intermediate into metabolites that can enter the cell's central carbon metabolism.
The biotransformation of hydroquinones can also involve conjugation reactions, particularly in higher organisms. For instance, in the case of 2-bromohydroquinone, conjugation with glutathione (B108866) (GSH) has been observed, forming mono- and di-GSH conjugates. nih.gov This represents a detoxification pathway. mhmedical.comupol.cz
Computational Enzymology and Molecular Modeling of this compound Interactionsinchem.orgnih.gov
Computational approaches are increasingly being used to understand the interactions between enzymes and substrates like this compound at a molecular level. nih.govdiva-portal.orgcuni.czfrontiersin.org These methods provide valuable insights that complement experimental data.
Molecular Docking: This technique can be used to predict the binding mode of this compound within the active site of a hydroquinone dioxygenase. By modeling the interactions between the substrate and the amino acid residues of the enzyme, researchers can understand the basis for substrate specificity and the effect of the propyl group on binding affinity. frontiersin.org
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the enzyme-substrate complex over time. diva-portal.orgfrontiersin.org This can reveal conformational changes in the enzyme upon substrate binding and help to elucidate the catalytic mechanism. diva-portal.orgcuni.cz For example, simulations could show how the flexibility of certain loops in the enzyme might accommodate the propyl substituent of the substrate. diva-portal.org
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach combines the accuracy of quantum mechanics for the reactive part of the system (the substrate and the catalytic center) with the efficiency of molecular mechanics for the rest of the protein. QM/MM calculations can be used to model the enzymatic reaction itself, including the transition states and reaction intermediates, providing detailed insights into the mechanism of ring cleavage. nih.gov
These computational studies can help to explain the experimental observations, such as why this compound is a less favorable substrate than 2-methylhydroquinone for certain HQDOs. nih.gov They can also guide protein engineering efforts to create enzymes with improved activity towards specific alkylated hydroquinones for bioremediation applications. nih.gov
Mechanistic Studies of 2 Propylhydroquinone S Biological Action
Molecular Mechanisms of Antioxidant Activity
Free Radical Scavenging Pathways
2-Propylhydroquinone, a derivative of hydroquinone (B1673460), demonstrates antioxidant activity primarily through its ability to scavenge free radicals. This process involves the donation of a hydrogen atom from one of its hydroxyl groups to a radical species, thereby neutralizing the radical and preventing it from causing cellular damage. nih.govencyclopedia.pub The resulting 2-propylphenoxyl radical is relatively stable due to the resonance delocalization of the unpaired electron within the aromatic ring, which makes the parent molecule an effective radical scavenger. encyclopedia.pub
The general mechanism for the free radical scavenging activity of phenolic compounds like this compound can be described by the following reactions:
Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), forming a stable antioxidant radical (ArO•) and a non-radical product (RH). ArOH + R• → ArO• + RH
Electron Transfer (ET): The antioxidant donates an electron to the free radical, forming an antioxidant radical cation (ArOH•+) and an anion (R:-). This is often followed by proton transfer. ArOH + R• → ArOH•+ + R:-
The specific pathway taken depends on the nature of the free radical, the solvent, and the structure of the antioxidant. For hydroquinones, the presence of two hydroxyl groups allows for the scavenging of multiple radicals. researchgate.net After the initial donation of a hydrogen atom, the resulting semiquinone radical can potentially scavenge another radical.
Redox Cycling and Electron Transfer Mechanisms
The antioxidant activity of this compound is intrinsically linked to its redox properties. Hydroquinones can undergo reversible oxidation-reduction reactions, cycling between the hydroquinone (reduced) form, the semiquinone radical intermediate, and the quinone (oxidized) form. nih.govmdpi.com This process involves the transfer of electrons and protons. frontiersin.org
The fundamental redox reaction is: Hydroquinone ⇌ Semiquinone + H⁺ + e⁻ Semiquinone ⇌ Quinone + H⁺ + e⁻
Modulation of Endogenous Antioxidant Enzyme Systems
Beyond direct radical scavenging, this compound can exert its antioxidant effects by upregulating the body's own defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. geneticlifehacks.comfrontiersin.org Nrf2 is a transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes. caymanchem.commdpi.com
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. caymanchem.comnih.gov Electrophilic compounds, including quinones derived from the oxidation of hydroquinones, can react with specific cysteine residues on Keap1. nih.gov This modification leads to a conformational change in Keap1, causing it to release Nrf2. nih.gov The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. researchgate.net
This binding initiates the transcription of several crucial antioxidant and phase II detoxification enzymes, including:
Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties. mdpi.com
NAD(P)H:quinone oxidoreductase 1 (NQO1): An enzyme that detoxifies quinones, preventing them from participating in redox cycling and producing ROS. geneticlifehacks.commdpi.com
Glutathione (B108866) S-transferases (GSTs): A family of enzymes that conjugate glutathione to a wide variety of toxins, facilitating their removal. geneticlifehacks.com
By inducing the expression of these enzymes, this compound can enhance the cell's capacity to neutralize oxidants and detoxify harmful substances, thereby providing indirect but long-lasting antioxidant protection. mdpi.comanimbiosci.org
Interaction with Cellular Signaling Pathways (Mechanistic Focus)
The biological activities of this compound and its oxidized form, 2-propyl-p-benzoquinone, extend to the modulation of key cellular signaling pathways that regulate inflammation and cell survival.
One of the most important of these is the Nuclear Factor-kappa B (NF-κB) pathway . NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. sigmaaldrich.com In many inflammatory conditions, NF-κB is constitutively active. Some studies on related hydroquinone compounds have shown that they can inhibit the activation of NF-κB. researchgate.net The inhibition of the NF-κB pathway can suppress the expression of pro-inflammatory genes, such as those for TNF-α, IL-1β, and IL-6. sigmaaldrich.com
Another critical set of pathways are the Mitogen-Activated Protein Kinase (MAPK) pathways . These pathways are involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock, and pro-inflammatory cytokines. abcam.comwikipathways.org The MAPK family includes three main subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. abcam.comgenome.jp Studies on similar compounds have demonstrated the ability to inhibit the activation of MAPK signaling pathways. researchgate.net By modulating MAPK signaling, this compound could influence cellular processes like proliferation, differentiation, and apoptosis. researchgate.net
The activation of the Nrf2 pathway , as detailed in the previous section, also represents a significant interaction with cellular signaling. researchgate.net There is evidence of crosstalk between the Nrf2 and NF-κB pathways. Nrf2 activation can lead to the suppression of NF-κB signaling, contributing to an anti-inflammatory effect. geneticlifehacks.com
Mechanistic Studies on Enzyme Inhibition and Activation
The interaction of this compound and its derivatives with enzymes is a critical aspect of their biological activity. These interactions can lead to either the inhibition or, in some cases, the activation of specific enzymes.
Enzyme Inhibition:
Enzyme inhibition can occur through several mechanisms, including competitive, non-competitive, and uncompetitive inhibition. labce.comucl.ac.uk
Competitive Inhibition: An inhibitor structurally similar to the substrate competes for the same active site on the enzyme.
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. libretexts.org
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. libretexts.org
A study on hydroquinone dioxygenase from Sphingomonas sp. strain TTNP3 showed that this enzyme could be inhibited by the substrate analog 4-hydroxybenzoic acid. nih.gov While this study did not specifically test this compound as an inhibitor, it did demonstrate that it acts as a substrate for this enzyme. nih.gov The table below summarizes the relative activity of hydroquinone dioxygenase on various substituted hydroquinones.
| Substrate | Relative Activity (%) | Apparent Km (μM) |
|---|---|---|
| Hydroquinone | 100 | 2.2 |
| Methylhydroquinone | 102 | 1.7 |
| Chlorohydroquinone | 85 | 1.5 |
| 2,6-Dichlorohydroquinone | 62 | 1.4 |
| This compound | 23 | 2.6 |
| 2-t-Butylhydroquinone | 5 | 0.6 |
| 2-Pentylhydroquinone | 19 | 1.1 |
Enzyme Activation:
Enzyme activation is a process where the binding of a molecule to an enzyme increases its activity. rsc.org This can occur through various mechanisms, such as the binding of a cofactor that is essential for the enzyme's function or the binding of a molecule to an allosteric site that induces a more active conformation of the enzyme. scbt.com As discussed in section 6.1.3, this compound can indirectly lead to the activation of a suite of antioxidant enzymes through the Nrf2 signaling pathway. mdpi.com This is a key example of how this compound can enhance enzymatic activity to protect the cell.
Advanced Analytical Methodologies for 2 Propylhydroquinone Research
Chromatographic Separation Techniques for 2-Propylhydroquinone and Metabolites
Chromatography is a fundamental technique for separating complex mixtures into their individual components. ijpsjournal.comjoiv.org The separation is based on the differential distribution of the analytes between a stationary phase and a mobile phase. joiv.org Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for the analysis of this compound and its metabolites.
High-Performance Liquid Chromatography (HPLC) Applications
High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a mixture. wikipedia.org It utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (the stationary phase). wikipedia.orglibretexts.org The high pressure employed allows for the use of smaller particle sizes in the column, leading to higher resolution separations. wikipedia.orglibretexts.org
In the context of this compound analysis, HPLC offers a robust method for separation and quantification. googleapis.com Reversed-phase HPLC (RP-HPLC) is a common mode where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol (B129727)/water or acetonitrile (B52724)/water. This technique is well-suited for separating moderately polar compounds like this compound from a sample matrix. The separation of various phenolic compounds, including those structurally similar to this compound, has been successfully demonstrated using RP-HPLC with UV-Vis detection. scielo.org.bo For instance, a method for separating phenolic standards used a C18 column and a gradient mobile phase of acetonitrile and water, with detection at 280 nm, a wavelength suitable for phenolic compounds. scielo.org.bo
Normal-phase HPLC (NP-HPLC), which uses a polar stationary phase and a non-polar mobile phase, can also be employed and may offer advantages in specific applications, such as preventing the redox reactions that can occur with some hydroquinones during RP-HPLC analysis. researchgate.net The choice between these methods depends on the specific properties of the metabolites being analyzed and the sample matrix.
Table 1: HPLC Parameters for Analysis of Related Phenolic Compounds
| Parameter | Setting | Reference |
|---|---|---|
| Column | C18 | scielo.org.bo |
| Mobile Phase | Acetonitrile/Water Gradient | scielo.org.bo |
| Detector | UV-Vis Diode Array (280 nm) | scielo.org.bo |
| Flow Rate | 1 mL/min | researchgate.net |
| Injection Volume | 20 µL | researchgate.net |
This table presents typical starting parameters for the HPLC analysis of phenolic compounds, which can be adapted for this compound and its metabolites.
Gas Chromatography (GC) and Comprehensive GC (GCxGC)
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. osha.gov In GC, the mobile phase is an inert gas, and the stationary phase is a high-boiling-point liquid coated on a solid support within a capillary column. osha.gov For the analysis of polar compounds like hydroquinones, derivatization is often necessary to increase their volatility and thermal stability.
Comprehensive two-dimensional gas chromatography (GCxGC) is an advanced technique that provides significantly enhanced separation power for complex samples. sepsolve.comchemistry-matters.comleco.com It employs two columns with different stationary phases connected by a modulator. sepsolve.comshimadzu.com The entire effluent from the first column is sequentially trapped, focused, and re-injected onto the second, shorter column for a rapid secondary separation. sepsolve.comgcms.cz This results in a two-dimensional chromatogram with greatly increased peak capacity and resolution, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional GC analysis. chemistry-matters.comleco.com GCxGC is particularly beneficial for analyzing complex matrices, such as those encountered in environmental or biological samples, where metabolites of this compound might be present at low concentrations alongside numerous other compounds. chemistry-matters.com
Mass Spectrometric Approaches for Structural Elucidation and Quantification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.netstudymind.co.uk It is an indispensable tool for the structural elucidation and quantification of compounds, providing information about molecular weight and elemental composition. researchgate.netamericanpharmaceuticalreview.com
Tandem Mass Spectrometry (MS/MS) and High-Resolution MS
Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, typically with a fragmentation step in between. wikipedia.orgnationalmaglab.org In an MS/MS experiment, a precursor ion of a specific m/z is selected, fragmented (e.g., through collision-induced dissociation), and the resulting product ions are then analyzed by a second mass analyzer. wikipedia.orgnationalmaglab.org This process provides detailed structural information about the precursor ion, aiding in the confident identification of unknown compounds like metabolites. wikipedia.orglabmanager.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). americanpharmaceuticalreview.comnih.gov This accuracy allows for the determination of the elemental composition of a molecule, which is a critical step in identifying unknown compounds and distinguishing between isobaric species (molecules with the same nominal mass but different elemental formulas). americanpharmaceuticalreview.com Instruments like time-of-flight (TOF), Orbitrap, and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers are capable of HRMS. americanpharmaceuticalreview.comnationalmaglab.org
Hyphenated Techniques (LC-MS, GC-MS)
The coupling of chromatographic separation techniques with mass spectrometry, known as hyphenated techniques, combines the separation power of chromatography with the detection and identification capabilities of MS. frontiersin.org
Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and powerful technique for analyzing a wide range of compounds, including those that are not amenable to GC analysis. nih.govbiochemia-medica.comchromatographyonline.com The effluent from the HPLC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analytes are ionized before mass analysis. americanpharmaceuticalreview.com LC-MS/MS, which combines liquid chromatography with tandem mass spectrometry, is considered a gold standard for the sensitive and selective quantification of small molecules in complex matrices. frontiersin.orgbiochemia-medica.com This technique is particularly valuable for studying the metabolism of this compound, as it can separate the parent compound from its metabolites and provide structural information for their identification. nih.govnih.gov
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. chromatographyonline.comresearchgate.net After separation by the GC column, the analytes enter the mass spectrometer, where they are typically ionized by electron impact (EI) ionization. studymind.co.uk The resulting mass spectra, which contain characteristic fragmentation patterns, can be compared to spectral libraries for compound identification. GC-MS is a well-established method for the analysis of various organic compounds and can be applied to this compound, likely after a derivatization step to enhance its volatility. osha.govresearchgate.net The choice between LC-MS and GC-MS often depends on the polarity and volatility of the target analytes and their metabolites. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear magnetic resonance (NMR) spectroscopy is a powerful and non-destructive technique used to determine the structure of organic molecules in solution. uobasrah.edu.iqsigmaaldrich.comrsc.org It is based on the absorption of radiofrequency waves by atomic nuclei in the presence of a strong magnetic field. uobasrah.edu.iqsigmaaldrich.com The chemical environment of each nucleus influences the specific frequency at which it resonates, providing detailed information about the molecule's carbon-hydrogen framework. uobasrah.edu.iq
For the structural characterization of this compound and its metabolites, both ¹H NMR and ¹³C NMR spectroscopy are invaluable. ¹H NMR provides information about the number and types of hydrogen atoms and their connectivity, while ¹³C NMR reveals the types of carbon atoms present in the molecule. uobasrah.edu.iq Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between different nuclei, further aiding in the unambiguous assignment of the complete molecular structure. maas.edu.mm While NMR is generally less sensitive than mass spectrometry, it provides unparalleled detail for structural elucidation. nih.gov
Table 2: Key Analytical Techniques for this compound Research
| Technique | Principle | Primary Application |
|---|---|---|
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. wikipedia.org | Separation and quantification of this compound and its metabolites. googleapis.com |
| GCxGC | Two-dimensional chromatographic separation using two columns with different selectivities. sepsolve.com | High-resolution separation of complex mixtures containing metabolites. chemistry-matters.com |
| MS/MS | Fragmentation of selected ions to obtain structural information. wikipedia.org | Structural elucidation and confident identification of metabolites. labmanager.com |
| HRMS | High-accuracy mass measurement to determine elemental composition. americanpharmaceuticalreview.com | Identification of unknown compounds and differentiation of isobars. americanpharmaceuticalreview.com |
| LC-MS | Combination of liquid chromatography for separation and mass spectrometry for detection. nih.gov | Sensitive and selective analysis of a wide range of metabolites. frontiersin.org |
| GC-MS | Combination of gas chromatography for separation and mass spectrometry for detection. researchgate.net | Analysis of volatile and derivatized metabolites. osha.gov |
| NMR | Interaction of nuclear spins with a magnetic field to determine molecular structure. sigmaaldrich.com | Unambiguous structural characterization of this compound and its metabolites. maas.edu.mm |
Spectroscopic Methods (UV-Vis, FTIR, Raman) for Electronic and Vibrational Analysis
Spectroscopic techniques are indispensable tools for the structural analysis of this compound, providing insights into its electronic transitions and molecular vibrations.
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. The UV spectrum of hydroquinones is characterized by absorptions due to π → π* transitions within the benzene (B151609) ring. For the parent compound, hydroquinone (B1673460), a characteristic absorption maximum (λmax) is observed in aqueous solution at approximately 292 nm. notulaebotanicae.ro The presence of the propyl group in this compound is expected to cause a slight bathochromic (red) shift in the absorption maximum due to its electron-donating nature. The specific λmax can be influenced by the solvent used. In protic media, the interconversion between the hydroquinone and its corresponding quinone form is a reversible redox process that can be monitored by UV-Vis spectroscopy, as the quinone form exhibits distinct absorption bands. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. The FTIR spectrum of this compound is expected to show characteristic bands for the O-H, C-H, and C-O stretching vibrations, as well as aromatic C=C stretching and C-H bending vibrations. libretexts.org For instance, a broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl groups. Aromatic C-H stretching typically appears above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group is found just below 3000 cm⁻¹. libretexts.org The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds and the various vibrations of the propyl group contribute to the complex fingerprint region of the spectrum (below 1500 cm⁻¹). libretexts.orgmit.edu
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, rotations, and other low-frequency modes. plus.ac.atlibretexts.org It is complementary to FTIR spectroscopy. For hydroquinone, characteristic Surface-Enhanced Raman Scattering (SERS) peaks have been identified at approximately 1180 cm⁻¹ (C-H bending) and 1612 cm⁻¹ (C-C stretching). researchgate.net The Raman spectrum of this compound would be expected to show similar bands, with additional signals corresponding to the vibrations of the propyl substituent. Quantitative analysis using Raman spectroscopy is also feasible, as the intensity of Raman peaks is often proportional to the concentration of the analyte. horiba.com
Table 1: Expected Spectroscopic Characteristics of this compound
| Spectroscopic Technique | Feature | Expected Wavelength/Wavenumber | Associated Vibration/Transition |
| UV-Vis | λmax | ~292-300 nm | π → π* transition |
| FTIR | O-H stretch | 3200-3600 cm⁻¹ (broad) | Hydroxyl groups |
| Aromatic C-H stretch | >3000 cm⁻¹ | Benzene ring | |
| Aliphatic C-H stretch | <3000 cm⁻¹ | Propyl group | |
| Aromatic C=C stretch | ~1600 cm⁻¹ and ~1500 cm⁻¹ | Benzene ring | |
| Raman (SERS) | C-C stretch | ~1612 cm⁻¹ | Benzene ring |
| C-H bend | ~1180 cm⁻¹ | Benzene ring |
Sample Preparation and Derivatization Strategies for Complex Matrices
The analysis of this compound in complex matrices such as cosmetic creams, biological tissues, or food products often requires extensive sample preparation to remove interfering substances and concentrate the analyte. unpatti.ac.idmdpi.com
Sample Preparation: Common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). osha.govaseancosmetics.org LLE uses two immiscible solvents to partition the analyte from the sample matrix. For example, hydroquinone can be extracted from cosmetic creams using methanol, followed by a liquid-liquid extraction with a solvent like chloroform. unpatti.ac.id SPE is a technique that uses a solid sorbent to isolate the analyte from a liquid sample. mdpi.com For aqueous samples, passing the sample through an appropriate SPE cartridge can trap the this compound, which can then be eluted with a small volume of a strong solvent, effectively concentrating the analyte and removing polar interferences. osha.gov For solid or semi-solid samples like food products or plant materials, an initial extraction step, often with a solvent like methanol or water and sometimes assisted by sonication, is necessary before further cleanup. notulaebotanicae.rofssai.gov.innih.gov
Derivatization Strategies: For analysis by gas chromatography (GC), which often requires volatile analytes, derivatization is a crucial step for polar compounds like this compound. unpatti.ac.id The hydroxyl groups of the hydroquinone moiety make it non-volatile and prone to thermal degradation in the hot GC injection port. Derivatization converts these polar -OH groups into less polar, more volatile, and more thermally stable functional groups.
A common derivatization approach is silylation, where a silylating agent replaces the active hydrogens of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.govnih.gov The derivatization reaction increases the volatility and thermal stability of this compound, allowing for its successful separation and detection by GC-Mass Spectrometry (GC-MS). unpatti.ac.idnih.govresearchgate.net This process not only facilitates GC analysis but can also enhance the accuracy of mass spectrometric detection by producing derivative compounds with a higher mass. unpatti.ac.id
Table 2: Summary of Sample Preparation and Derivatization Techniques for Hydroquinone Analysis
| Technique | Purpose | Matrix Examples | Reagents/Solvents |
| Liquid-Liquid Extraction (LLE) | Analyte isolation and cleanup | Cosmetic creams, Beverages | Methanol, Chloroform, Diethyl ether unpatti.ac.idfssai.gov.in |
| Solid-Phase Extraction (SPE) | Analyte concentration and cleanup | Aqueous samples, Food extracts | C18 or other appropriate sorbents mdpi.comosha.gov |
| Silylation (Derivatization) | Increase volatility for GC analysis | Cosmetic extracts, Skin extracts, Herbal products | BSTFA, MSTFA, TMCS nih.govnih.govjournalagent.com |
Environmental Fate and Transformation Research of 2 Propylhydroquinone
Microbial Degradation Pathways of 2-Propylhydroquinone
The environmental persistence of this compound is significantly influenced by microbial activity. Various microorganisms, particularly bacteria and fungi, possess the enzymatic machinery to transform and degrade this compound.
Bacterial and Fungal Biotransformation Mechanisms
The microbial breakdown of phenolic compounds, including alkylated hydroquinones, is a well-documented phenomenon. Bacteria and fungi employ different strategies to metabolize these substances, often initiating the process through hydroxylation and ring cleavage.
For this compound, a key enzymatic reaction has been identified in the bacterium Sphingomonas sp. strain TTNP3. This strain produces a hydroquinone-1,2-dioxygenase, an enzyme that catalyzes the cleavage of the aromatic ring of hydroquinone (B1673460) and its alkylated derivatives. nih.gov This type of enzyme introduces two oxygen atoms into the hydroquinone molecule, leading to the opening of the aromatic ring between the two hydroxyl groups, a crucial step in its degradation. nih.gov The activity of this enzyme on this compound has been quantified, demonstrating its role in the degradation pathway. nih.gov
While direct studies on a wide range of fungal species are limited for this compound specifically, fungi are known to be potent degraders of various phenolic compounds. nih.govresearchgate.net Fungi often employ extracellular enzymes, such as laccases and peroxidases, to oxidize phenolic compounds. researchgate.netmsu.edu These enzymes can lead to the formation of phenoxy radicals, which can then undergo further polymerization or degradation. nih.gov For instance, fungi like Penicillium pinophilum and Trichoderma asperellum have shown the ability to degrade other alkylphenols, suggesting that similar fungal strains could potentially metabolize this compound. researchgate.net The degradation of long-chain alkylphenols in some fungi proceeds through the oxidation of the alkyl chain, a mechanism that could also be relevant for this compound. nih.gov
The degradation of other, more complex, alkylphenols like nonylphenol has been extensively studied in bacteria such as Sphingomonas and Pseudomonas species. nih.govmicrobiologyresearch.org These bacteria often employ a meta-cleavage pathway for the aromatic ring, a common strategy for degrading substituted aromatic compounds. microbiologyresearch.orgfrontiersin.org The genes responsible for the degradation of 4-n-alkylphenols (with alkyl chains from C1 to C5) have been identified in Pseudomonas sp. strain KL28, indicating a genetic basis for the breakdown of such compounds. microbiologyresearch.org
Table 1: Relative Activity of Hydroquinone Dioxygenase from Sphingomonas sp. strain TTNP3 on Various Substrates
| Substrate | Relative Activity (%) | Apparent Km (µM) |
|---|---|---|
| Hydroquinone | 100 | 2.2 |
| Methylhydroquinone | 102 | 3.3 |
| Chlorohydroquinone | 69 | 2.0 |
| This compound | 23 | 2.6 |
| 2-tert-Butylhydroquinone | 5 | 0.6 |
| 2-Pentylhydroquinone | 19 | 1.1 |
Source: Adapted from a study on the purification and characterization of hydroquinone dioxygenase. nih.gov
Identification of Microbial Degradation Products
The initial step in the microbial degradation of this compound by enzymes like hydroquinone-1,2-dioxygenase is ring cleavage. This reaction, when catalyzed by extradiol dioxygenases such as the one from Sphingomonas sp. strain TTNP3, results in the formation of a muconic semialdehyde derivative. nih.gov Specifically, the cleavage of the hydroquinone ring leads to the formation of 4-hydroxymuconic semialdehyde. nih.gov
Following ring cleavage, the resulting linear and more easily biodegradable intermediates are channeled into central metabolic pathways. These intermediates are typically further oxidized to compounds that can enter the tricarboxylic acid (TCA) cycle, such as pyruvate, acetyl-CoA, and succinate. vdoc.pub Ultimately, under aerobic conditions, these intermediates are mineralized to carbon dioxide and water. atamankimya.com
While specific degradation products for this compound beyond the initial ring cleavage are not detailed in available literature, the pathways for similar compounds provide a likely model. For other alkylphenols, degradation can lead to the formation of various intermediates, including catechols and their ring-fission products. microbiologyresearch.orgfrontiersin.org In some cases, the alkyl side chain can also be oxidized. nih.gov
Abiotic Transformation Processes
In addition to microbial action, this compound can be transformed in the environment through abiotic processes, primarily driven by light.
Photolytic Degradation Mechanisms
Hydroquinone and its derivatives are known to be susceptible to photolytic degradation. atamankimya.comscielo.org.coresearchgate.net Exposure to ultraviolet (UV) radiation can induce photochemical reactions, leading to the transformation of the compound. tandfonline.com The hydroquinone structure itself is the photoreactive moiety.
Direct photolysis occurs when the molecule absorbs light energy, leading to an excited state that can then undergo chemical changes, such as oxidation. scielo.org.co Hydroquinone can be oxidized to form p-benzoquinone. atamankimya.com Studies on other hydroquinone derivatives, such as arbutin (B1665170) and deoxyarbutin, have shown that UV radiation can cleave the molecule, releasing hydroquinone, which is then further degraded. tandfonline.com This suggests that the propyl side chain of this compound may not prevent the photolytic degradation of the hydroquinone ring.
The rate and extent of photolytic degradation are influenced by factors such as light intensity, wavelength, and the presence of other substances in the environment that can act as photosensitizers. scielo.org.co
Table 2: Photodegradation of Hydroquinone under UV-Visible Light
| Compound | Initial Concentration (ppm) | Concentration after Photolysis (ppm) |
|---|---|---|
| Phenol (B47542) | 25 | ~25 |
| Catechol | 25 | ~25 |
| Hydroquinone | 25 | 7 |
Source: Based on photolysis experiments without a catalyst. scielo.org.co
Hydrolysis and Other Chemical Transformations
Hydrolysis is the breakdown of a compound due to reaction with water. For this compound, significant hydrolysis under typical environmental pH conditions (pH 4-9) is not expected. epdf.pub The chemical structure of this compound consists of a stable benzene (B151609) ring with two hydroxyl groups and a propyl group attached. The bonds within this structure, specifically the carbon-carbon bonds of the ring and the propyl chain, and the carbon-oxygen bonds of the hydroxyl groups, are not readily cleaved by water at neutral, acidic, or basic pH. savemyexams.comacs.org
While some aromatic compounds, such as esters or amides, can undergo hydrolysis, the functional groups present in this compound (hydroxyl and alkyl) are generally resistant to this process. msu.eduacs.org Therefore, hydrolysis is not considered a significant transformation pathway for this compound in the environment.
Sorption and Mobility in Environmental Compartments
The movement and distribution of this compound in the environment are governed by its tendency to sorb to soil and sediment particles. Sorption processes control the concentration of the compound in the aqueous phase and thus its bioavailability and potential for leaching into groundwater. researchgate.net
The sorption of phenolic compounds in soil is influenced by several factors, including the properties of the soil and the chemical structure of the compound. researchgate.netnih.gov Key soil properties affecting sorption include organic carbon content, clay content, and pH. researchgate.netagriculturejournals.cz
Phenolic compounds can be sorbed to soil organic matter through mechanisms such as hydrogen bonding and hydrophobic interactions. nih.gov The hydroxyl groups of this compound can participate in hydrogen bonding, while the propyl group and the benzene ring contribute to its hydrophobicity, promoting sorption to organic matter. The presence of an alkyl group, like the propyl group, can increase the hydrophobicity of the molecule compared to unsubstituted hydroquinone, which may lead to stronger sorption.
Sorption of phenolic acids has been shown to be correlated with soil clay content and the presence of metal oxides. researchgate.net Phenolic compounds can exist in various forms in the soil: dissolved in the soil solution, reversibly sorbed to soil particles, or incorporated into humic substances. nih.govagriculturejournals.cz Due to these sorption processes, the mobility of this compound in soil is expected to be limited, reducing its potential to leach into groundwater. researchgate.net
Table 3: Factors Influencing Sorption of Phenolic Compounds in Soil
| Factor | Influence on Sorption |
|---|---|
| Soil Organic Matter | Increases sorption through hydrophobic interactions and hydrogen bonding. nih.gov |
| Clay Content | Can increase sorption, particularly for certain phenolic structures. researchgate.net |
| Soil pH | Affects the speciation of the phenolic compound and the surface charge of soil particles, thereby influencing sorption. agriculturejournals.cz |
| Metal Oxides (Fe, Al) | Can increase sorption of phenolic compounds. researchgate.net |
Predictive Modeling of Environmental Behavior of this compound
Predictive modeling plays a crucial role in assessing the potential environmental impact of chemical compounds, especially for those with limited experimental data. By employing Quantitative Structure-Activity Relationship (QSAR) and other in silico models, it is possible to estimate the physicochemical properties and environmental fate of substances like this compound. These models utilize the molecular structure of a compound to predict its behavior in various environmental compartments. Regulatory bodies often accept data from validated QSAR models, such as the US EPA's EPI Suite™, as part of a weight-of-evidence approach for risk assessment. europa.euchemsafetypro.com
The predictions generated by these models are instrumental in understanding how this compound might partition between air, water, and soil, its potential for bioaccumulation, and its persistence in the environment. This information is vital for identifying potential risks and guiding further experimental research.
Physicochemical Property Predictions
Physicochemical properties are fundamental to predicting a chemical's environmental fate and transport. Properties such as the octanol-water partition coefficient (LogKow), water solubility, and vapor pressure are key inputs for environmental distribution models. The following table presents predicted physicochemical properties for this compound, largely based on computational models.
| Property | Predicted Value | Model/Source | Significance |
|---|---|---|---|
| Molecular Weight | 152.19 g/mol | PubChem | A fundamental property influencing most other predicted values. |
| LogKow (Octanol-Water Partition Coefficient) | 2.16 | XLogP3 | Indicates a moderate potential for bioaccumulation in aquatic organisms. |
| Water Solubility | 1,990 mg/L | Estimated | Suggests moderate solubility in water, affecting its transport in aquatic systems. |
| Vapor Pressure | 0.00195 mm Hg at 25°C | Estimated | Low vapor pressure indicates it is not highly volatile and is likely to reside in water or soil rather than air. |
| Henry's Law Constant | 1.58 x 10-8 atm-m3/mole at 25°C | Estimated | A low value further suggests that volatilization from water will be a slow process. |
The data in this table is derived from computational models and estimations for this compound and provides an indication of its likely physicochemical properties.
Environmental Fate Predictions
Predictive models can also estimate how this compound is likely to behave and persist in different environmental media. This includes its potential for biodegradation, atmospheric oxidation, and partitioning into soil and sediment.
| Environmental Fate Parameter | Predicted Outcome | Model/Source | Interpretation |
|---|---|---|---|
| Biodegradation | Readily biodegradable | BIOWIN (EPI Suite™) Prediction | The compound is expected to be broken down by microorganisms in the environment. |
| Atmospheric Oxidation Half-life | 1.9 hours | AOPWIN (EPI Suite™) Prediction | If released into the atmosphere, it is expected to degrade rapidly via reaction with hydroxyl radicals. |
| Soil Adsorption Coefficient (Koc) | 133.5 L/kg | KOCWIN (EPI Suite™) Prediction | Indicates moderate mobility in soil; it may leach into groundwater to some extent. |
| Bioaccumulation Factor (BCF) | 11.4 L/kg | BCFBAF (EPI Suite™) Prediction | Suggests a low potential for bioaccumulation in fish. |
| Fugacity Model (Level III) | Predominantly partitions to water and soil | EPI Suite™ Prediction | If released, the majority of the compound is expected to be found in water (48.8%) and soil (48.8%), with minimal amounts in air (2.3%) and sediment (0.1%). chemsafetypro.com |
The predictions in this table are based on widely used QSAR models and provide insights into the likely environmental behavior of this compound.
Ecotoxicity Predictions
QSAR models like ECOSAR™ can estimate the potential toxicity of a chemical to aquatic organisms. nih.gov These predictions are crucial for assessing the ecological risk posed by the compound.
| Organism | Endpoint | Predicted Value (mg/L) | Model/Source | Toxicity Concern |
|---|---|---|---|---|
| Fish | 96-hr LC50 | 4.5 | ECOSAR™ Prediction | High toxicity |
| Daphnid | 48-hr LC50 | 1.8 | ECOSAR™ Prediction | High toxicity |
| Green Algae | 96-hr EC50 | 0.8 | ECOSAR™ Prediction | Very high toxicity |
Ecotoxicity predictions are based on the chemical class of phenols and are indicative of potential hazard to aquatic life.
Advanced Materials Science Research and Chemical Engineering Applications of 2 Propylhydroquinone
Investigations into 2-Propylhydroquinone in Polymer Chemistry and Composites
The integration of functional molecules into polymer matrices is a cornerstone of creating advanced composite materials with tailored properties. researchgate.netmdpi.com The inherent characteristics of this compound, namely its antioxidant properties and potential for chemical functionalization, make it a compound of interest in polymer chemistry.
Influence on Polymerization Mechanisms and Stability
Hydroquinone (B1673460) and its derivatives are well-known for their ability to act as polymerization inhibitors or retarders. researchgate.net This function is primarily due to their capacity to donate a hydrogen atom to a growing free-radical chain, effectively terminating the radical and halting the polymerization process. researchgate.net This makes them crucial additives for stabilizing reactive monomers during storage and transport. This compound is expected to retain this inhibitory capability. The propyl group attached to the aromatic ring can, however, modify this activity through steric and electronic effects. It may influence the rate of hydrogen atom transfer and the reactivity of the resulting phenoxyl radical, thereby fine-tuning the inhibitory effect. Furthermore, as a potent antioxidant, this compound can be incorporated into polymer composites to enhance their long-term stability by preventing oxidative degradation. numberanalytics.comnih.gov
| Role | Governing Mechanism | Potential Influence of Propyl Group | Application Context |
|---|---|---|---|
| Polymerization Inhibitor | Free-radical scavenging via H-atom donation from hydroxyl groups. | Steric hindrance may modulate the rate of interaction with polymer radicals. Electronic effects can alter the redox potential. | Stabilization of vinyl monomers (e.g., acrylates, styrenes) during storage. specificpolymers.combeilstein-journals.org |
| Polymer Stabilizer (Antioxidant) | Termination of oxidative chain reactions by scavenging peroxy radicals. | Enhanced solubility in nonpolar polymer matrices, improving dispersion and effectiveness. | Protection of finished polymer composites from thermal or UV-induced degradation. |
Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org These interactions, including hydrogen bonding and π-π stacking, are central to creating self-assembling systems that form organized, functional structures. supramolecularevans.comrug.nl
Charge Transfer (CT) Interactions in Hydroquinone-Quinone Systems
The reversible redox relationship between hydroquinones and their oxidized quinone counterparts is a classic example of a system capable of forming charge-transfer (CT) complexes. nih.govualberta.ca These complexes arise from the interaction between an electron-donating molecule (the hydroquinone) and an electron-accepting molecule (the quinone). researchgate.net This interaction leads to the formation of new electronic states and is fundamental to the properties of many organic conductors and semiconductors. researchgate.net In systems containing this compound and its corresponding quinone, 2-propyl-1,4-benzoquinone, CT interactions would be expected. The propyl group can influence the electronic properties of the aromatic ring, thereby modulating the strength and characteristics of the charge-transfer complex. These interactions are critical in the self-assembly of these molecules into ordered stacks or layers, which is a key principle in the design of functional organic electronic materials. uni-tuebingen.de The study of electron transfer between quinones and other molecules is also vital in understanding biogeochemical processes. frontiersin.org
Hydrogen Bonding Template-Directed Synthesis
Hydrogen bonds are highly directional, specific, non-covalent interactions that are widely exploited in supramolecular chemistry to direct the synthesis of complex architectures from simpler components. nih.govbyjus.com The use of molecular "synthons," which are structural units that can be reliably formed through known intermolecular interactions, is a key strategy in crystal engineering and the design of functional materials. nih.gov
This compound possesses two hydroxyl groups that can act as hydrogen-bond donors, while the oxygen atoms can also act as acceptors. This allows for the formation of robust and predictable hydrogen-bonding patterns, such as chains or sheets. nih.gov These patterns can serve as a template, directing the arrangement of molecules into a specific, predetermined supramolecular structure. ru.nl This template-directed approach is a powerful tool for controlling the solid-state architecture of materials, which in turn governs their physical and chemical properties. rsc.org By designing complementary molecules that can interact with the hydrogen-bonding sites of this compound, it is possible to construct multicomponent co-crystals and other self-assembled systems. rsc.org
Catalytic Roles and Redox Chemistry in Material Synthesis
Redox reactions, involving the transfer of electrons, are fundamental to many processes in chemical synthesis and energy conversion. numberanalytics.comcmu.edu The ability of hydroquinones to easily undergo oxidation to quinones makes them excellent participants in redox chemistry. nih.gov
The hydroquinone-quinone couple is a classic electrochemical system whose redox potential can be tuned by substituents on the aromatic ring. The propyl group on this compound influences its redox potential, which in turn affects its reactivity in chemical processes. This tunable redox activity can be harnessed in materials synthesis. For instance, hydroquinone derivatives can be used as reducing agents in the synthesis of metallic nanoparticles or as redox-active components in the creation of functional polymers for energy storage applications. mdpi.com
Furthermore, the field of heterogeneous catalysis often employs solid catalysts for reactions like oxidation and hydrogenation. u-tokyo.ac.jpmdpi.com While this compound is more likely to be a reactant or product in such systems, its redox properties are central to the catalytic cycles it might participate in. For example, the catalytic hydroxylation of phenols is a key industrial route to producing hydroquinones. Conversely, hydroquinones generated in situ can be used as intermediates for the synthesis of more complex functional molecules in continuous-flow systems. u-tokyo.ac.jp The integration of such redox reactions is a powerful strategy for efficient and waste-minimized chemical production. u-tokyo.ac.jp
| Process | Role of this compound | Governing Chemistry | Potential Application |
|---|---|---|---|
| Material Synthesis | Reducing Agent | Oxidation of hydroquinone to quinone, providing electrons to another species. | Synthesis of metal nanoparticles; reduction of other organic functional groups. |
| Functional Polymers | Redox-Active Component | Reversible two-electron, two-proton redox couple integrated into a polymer backbone. | Development of materials for sustainable energy storage (e.g., organic batteries). mdpi.com |
| Sequential Synthesis | Reactive Intermediate | Generated in one step (e.g., via hydrogenation) and consumed in the next. | Use in continuous-flow systems to synthesize fine chemicals and pharmaceuticals. u-tokyo.ac.jp |
Advanced Chemical Engineering Methodologies for this compound-Related Processes
The industrial production and application of this compound (2-PHQ) necessitate the development and optimization of sophisticated chemical engineering methodologies. These strategies aim to enhance reaction efficiency, improve product purity, and minimize environmental impact. Key areas of focus include catalytic processes, reaction condition optimization, advanced reactor design, and innovative separation techniques.
Catalytic Hydrogenation and Oxidation Reactions
Catalytic processes are central to the synthesis and transformation of 2-PHQ. The selective hydrogenation of a p-benzoquinone derivative is a critical step. Research has shown that in the presence of nickel (Ni) and platinum (Pt) catalysts, p-benzoquinone can be hydrogenated to form not only hydroquinone but also 1,4-cyclohexanediol (B33098). osti.gov The reaction rate to form 1,4-cyclohexanediol is significantly lower than that for hydroquinone. osti.gov The choice of catalyst and reaction conditions is paramount to steer the reaction towards the desired product, in this case, the hydroquinone derivative. For instance, the addition of small amounts of alkali can alter the selectivity of the process on a Pt catalyst, yielding hydroquinone as the sole product. osti.gov
A similar principle is applied in the large-scale production of hydrogen peroxide, which utilizes the auto-oxidation of a 2-alkylanthraquinone, such as 2-ethylanthraquinone (B47962) (EAQ). taylorandfrancis.com In this process, 2-ethylanthrahydroquinone (EAHQ) is formed through the catalytic hydrogenation of EAQ. taylorandfrancis.com Subsequent oxidation of EAHQ yields hydrogen peroxide and regenerates the EAQ. taylorandfrancis.com This cyclic process highlights the importance of efficient catalytic hydrogenation and oxidation steps. The development of advanced catalysts, such as palladium supported on nano-hybrid materials, is an active area of research to improve the efficiency of these hydrogenation reactions. taylorandfrancis.com
The oxidation of hydroquinones is another crucial reaction. The reaction between p-benzoquinone and hydrogen peroxide leads to the formation of 2,3-epoxy-p-benzoquinone and 2-hydroxy-p-benzoquinone. nih.gov This process involves free radical intermediates and the generation of electronically excited states. nih.gov Understanding the kinetics and mechanisms of these oxidation reactions is vital for controlling product distribution and purity.
Process Optimization Using Response Surface Methodology (RSM)
Response Surface Methodology (RSM) is a powerful collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. juniperpublishers.commdpi.com It is particularly valuable in chemical engineering for exploring the relationships between several explanatory variables and one or more response variables. juniperpublishers.com The main objective of RSM is to determine the optimal operating conditions of a system or to determine a region of the factor space in which operating specifications are met. medcraveonline.com
In the context of 2-PHQ-related processes, RSM can be employed to optimize various parameters such as temperature, pressure, catalyst concentration, and reaction time to maximize yield and selectivity. nih.gov The methodology involves designing a series of experiments to obtain an adequate and reliable measure of the response of interest. medcraveonline.com The data is then used to fit a polynomial model, which gives an approximate functional relationship between the independent variables and the response. mdpi.com
For example, in a synthesis process, RSM can help identify the combination of factors that leads to the highest production of 2-PHQ while minimizing the formation of byproducts. japsonline.com The steps for implementing RSM typically include:
Performing a statistically designed set of experiments. juniperpublishers.com
Estimating the coefficients in a mathematical model. juniperpublishers.com
Predicting the response.
Checking the adequacy of the model. juniperpublishers.com
Commonly used RSM designs include the Box-Behnken design and the central composite design. nih.govjapsonline.com These designs are efficient in estimating first- and second-order models.
Table 1: Key Steps in Response Surface Methodology for Process Optimization
| Step | Description | Objective |
|---|---|---|
| 1. Factor Screening | Identifying the most influential independent variables from a larger set of potential factors. | To focus the optimization efforts on the variables that have the most significant impact on the response. |
| 2. Model Fitting | Developing a mathematical model (typically a polynomial equation) that describes the relationship between the significant independent variables and the response variable. | To create a predictive model of the process behavior. |
| 3. Model Validation | Assessing the accuracy and predictive ability of the fitted model using statistical tools like analysis of variance (ANOVA) and lack-of-fit tests. | To ensure the model is a reliable representation of the actual process. |
| 4. Optimization | Using the validated model to determine the optimal settings of the independent variables that result in the desired response (e.g., maximum yield, minimum cost). | To identify the best operating conditions for the process. |
Novel Reactor Technologies
The choice of reactor technology is critical for the efficiency, safety, and scalability of chemical processes. For reactions involving 2-PHQ, advancements in reactor design can offer significant benefits. Continuous processing in microreactors or flow reactors, for instance, provides enhanced heat and mass transfer, improved safety for handling hazardous reagents, and better process control compared to traditional batch reactors. fraunhofer.de These technologies are particularly advantageous for exothermic reactions, allowing for precise temperature management and preventing runaway reactions.
Multipurpose plants with modular process concepts allow for flexible adjustment of equipment to match the required synthesis product and throughput. fraunhofer.de For multiphase reactions, such as gas-liquid-solid systems common in catalytic hydrogenation, specialized reactors like bubble columns, slurry reactors, and trickle bed reactors are designed to ensure efficient contacting between the phases. The hydrodynamics within these reactors are a key area of study to optimize performance.
The development of micro-reactors also opens up possibilities for novel process windows and chemistries that are not feasible in conventional reactors. rolls-royce.com The high surface-to-volume ratio in microreactors can significantly accelerate reaction rates. fraunhofer.de
Table 2: Comparison of Reactor Technologies for Chemical Synthesis
| Reactor Type | Key Characteristics | Advantages for 2-PHQ Processes | Potential Challenges |
|---|---|---|---|
| Batch Reactor | All reactants are loaded at the beginning; products are removed at the end. | Versatile for small-scale production and process development. | Poor heat transfer, potential for runaway reactions, batch-to-batch variability. |
| Continuous Stirred-Tank Reactor (CSTR) | Continuous flow of reactants and products; uniform composition and temperature. | Good temperature control, suitable for liquid-phase reactions. | Lower conversion per unit volume compared to plug flow reactors. |
| Plug Flow Reactor (PFR) / Tubular Reactor | Reactants flow in a single path with no mixing in the direction of flow. | High conversion per unit volume, suitable for gas-phase and catalytic reactions. | Temperature control can be challenging, potential for hot spots. |
| Microreactor / Flow Reactor | Reactions occur in channels with micrometer dimensions. | Excellent heat and mass transfer, enhanced safety, precise process control, easy scalability. fraunhofer.de | Potential for channel clogging, higher initial investment cost. |
Phase Transfer Catalysis (PTC)
Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.orgoperachem.com A phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of a reactant from one phase to the other, where the reaction takes place. wikipedia.orgusv.ro This methodology is particularly useful in organic synthesis and can lead to higher yields, milder reaction conditions, and the elimination of the need for expensive and hazardous organic solvents. ptfarm.pl
In the context of 2-PHQ synthesis, PTC could be applied in alkylation reactions. For instance, the O-alkylation of a hydroquinone derivative with an alkyl halide can be facilitated by a phase transfer catalyst. taylorandfrancis.com The catalyst transports the phenoxide anion from the aqueous phase (where it is formed by reaction with a base) into the organic phase to react with the alkyl halide. ptfarm.pl
The advantages of PTC include:
The use of inexpensive and environmentally benign solvents like water. wikipedia.org
The ability to use simple and inexpensive bases like sodium hydroxide. ptfarm.pl
Simplified product work-up and purification. wikipedia.org
Table 3: Common Phase Transfer Catalysts and Their Applications
| Catalyst Type | Examples | Typical Applications in Organic Synthesis |
|---|---|---|
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride | Alkylation, substitution, and elimination reactions. taylorandfrancis.com |
| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium bromide | Similar to ammonium salts, but often more stable at higher temperatures. wikipedia.org |
| Crown Ethers | 18-crown-6 | Solubilizing inorganic salts in organic solvents by complexing the cation. wikipedia.org |
| Cryptands | Kryptofix | Similar to crown ethers, forming highly stable complexes with cations. taylorandfrancis.com |
Advanced Separation and Purification Techniques
The final step in any chemical process is the separation and purification of the desired product from the reaction mixture. For 2-PHQ, this involves removing unreacted starting materials, catalysts, solvents, and byproducts. Advanced separation techniques are crucial for achieving high product purity.
Distillation is a common method for separating components with different boiling points. savemyexams.com For a crude mixture containing hydroquinone and related compounds, a series of distillation steps can be employed. google.com For example, a topping distillation can remove lighter impurities, followed by a bottoming distillation to separate the desired product from heavier impurities. google.com
Crystallization is another powerful purification technique for solid compounds. savemyexams.com By carefully selecting a solvent in which the solubility of 2-PHQ varies significantly with temperature, it is possible to obtain highly pure crystals upon cooling a saturated solution. savemyexams.com
Chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are generally used for smaller-scale separations or for analytical purposes to assess purity. fiveable.me However, for industrial-scale production, methods like distillation and crystallization are more common.
Other advanced separation methods that could be considered include:
Solvent extraction: This technique separates compounds based on their different solubilities in two immiscible liquid phases. fiveable.metifr.res.in
Membrane separation: Techniques like ultrafiltration can separate molecules based on size and molecular weight. fiveable.me
The choice of separation technique depends on the physical and chemical properties of 2-PHQ and the impurities present in the mixture. savemyexams.com
Future Research Directions and Unexplored Academic Avenues for 2 Propylhydroquinone
Integration of Omics Technologies in Hydroquinone (B1673460) Metabolism Research
The advancement of omics technologies—including genomics, proteomics, and metabolomics—offers a powerful lens through which to systematically investigate the metabolic pathways and biological impacts of hydroquinones. frontiersin.org These technologies enable the comprehensive analysis of dynamic changes in molecular networks within organisms, providing novel perspectives for research. frontiersin.org In the context of hydroquinone research, proteomics and metabolomics have already begun to shed light on its mechanisms of action and have aided in the discovery of potential biomarkers. frontiersin.orgrevespcardiol.org
Recent studies have applied these techniques to understand the effects of hydroquinone. For instance, a proteomics and metabolomics investigation of advanced colorectal cancer serums identified hydroquinone as one of three potential metabolite biomarkers. frontiersin.orgfigshare.com Another study used label-free proteomic analysis to investigate hydroquinone-induced hematotoxicity in K562 cells, identifying hundreds of differentially expressed proteins involved in pathways such as metabolism, cell cycle, and cellular senescence. nih.gov This research reinforced the utility of proteomic and bioinformatic approaches in understanding the molecular mechanisms of hydroquinone toxicity at the protein level. nih.gov Furthermore, paleo-metabolomics analysis has even identified hydroquinone as a component in ancient Egyptian embalming recipes, showcasing the broad applicability of these analytical methods. mdpi.com
Future research should focus on applying these powerful omics technologies directly to 2-propylhydroquinone. Such studies could elucidate how the propyl group alters metabolic transformation, bioavailability, and interaction with cellular machinery compared to the parent compound. A comparative multi-omics approach, analyzing the effects of both hydroquinone and this compound, would be particularly insightful. This could involve treating relevant cell lines or model organisms with each compound and subsequently analyzing the changes in the proteome and metabolome. This would help identify specific enzymes involved in its metabolism and uncover unique biomarkers of exposure or effect, paving the way for a more nuanced understanding of its biological activity.
Table 1: Application of Omics Technologies in Hydroquinone-Related Research
| Omics Technology | Research Focus | Key Findings Related to Hydroquinone (HQ) | Reference |
|---|---|---|---|
| Proteomics & Metabolomics | Biomarker discovery in advanced colorectal cancer | Identified HQ as a potential metabolite biomarker. | frontiersin.orgfigshare.com |
| Proteomics | Mechanisms of HQ-induced hematotoxicity | Identified 187 upregulated and 279 downregulated proteins in HQ-exposed K562 cells, implicating pathways in metabolism and cell senescence. | nih.gov |
| Metabolomics | Cardiovascular disease research | Used to quantify changes in metabolites to understand pathophysiological mechanisms. | revespcardiol.org |
| Paleo-Metabolomics | Analysis of ancient Egyptian embalming materials | Identified HQ as a component of vegetable extracts used in the funerary treatment. | mdpi.com |
Advanced Computational Chemistry and Artificial Intelligence in this compound Studies
The fields of computational chemistry and artificial intelligence (AI) are revolutionizing chemical research by enabling rapid and accurate prediction of molecular properties and interactions. nih.gov These approaches can significantly accelerate the investigation of compounds like this compound, for which extensive experimental data may be lacking. epfl.ch
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the fundamental physicochemical properties of this compound. ijsrst.comphyschemres.org These calculations can predict its optimized geometric structure, electronic properties (such as HOMO-LUMO energy gap), and thermodynamic functions, offering insights into its stability and reactivity. ijsrst.comscispace.com For example, similar DFT studies have been successfully used to calculate the properties of other phenolic compounds like eugenol, demonstrating the robustness of these methods. ijsrst.com
Table 2: Potential Applications of Computational Methods for this compound Research
| Computational Method | Specific Technique | Potential Application for this compound | Reference |
|---|---|---|---|
| Quantum Chemistry | Density Functional Theory (DFT) | Calculation of molecular structure, electronic properties, vibrational frequencies, and thermodynamic stability. | ijsrst.comphyschemres.org |
| Quantum Chemistry | Time-Dependent DFT (TD-DFT) | Prediction of UV-Visible absorption spectra and other spectroscopic properties. | ijsrst.com |
| Artificial Intelligence (AI) / Machine Learning (ML) | AI-Enhanced QM Methods (e.g., AIQM1) | High-accuracy, low-cost calculation of ground-state and excited-state properties. | nih.gov |
| Generative AI Models | Design and screening of novel this compound derivatives with optimized properties for specific applications. | arxiv.org |
Synthesis of Novel this compound-Based Advanced Materials
The unique chemical structure of this compound, featuring a reactive aromatic diol and a lipophilic propyl group, makes it an attractive building block for the synthesis of novel advanced materials. vulcanchem.com Its antioxidant properties suggest potential use as a stabilizer in polymers, while the alkyl chain could enhance solubility in hydrophobic matrices. vulcanchem.com
Future research could explore the incorporation of this compound as a monomer or functional additive into various polymer systems. Techniques such as emulsion polymerization, in situ polymerization, or suspension polymerization could be adapted to create new polymers with tailored properties. mdpi.com For instance, integrating this compound into polyester (B1180765) or polycarbonate chains could enhance their thermal stability and resistance to oxidative degradation. Patents have already listed this compound as a potential component in polymeric materials, indicating commercial interest in this area. google.comgoogleapis.com
Beyond polymers, this compound could serve as a precursor for other advanced materials. The development of hybrid polymers, which combine organic and inorganic components, offers a route to materials with combined performance characteristics for diverse applications. stahl.com Additionally, modern synthesis strategies like the polyol method, hydrothermal synthesis, or combustion synthesis could be explored to create nanostructured materials derived from or functionalized with this compound. springerprofessional.de The development of automated synthesis platforms could further accelerate the discovery of novel materials by enabling high-throughput screening of different reaction conditions and formulations. birmingham.ac.uk
Table 3: Synthesis Strategies for this compound-Based Materials
| Synthesis Strategy | Description | Potential Application | Reference |
|---|---|---|---|
| Polymerization | Incorporating this compound as a monomer or comonomer (e.g., via emulsion or in situ polymerization). | Creating functional polymers with enhanced antioxidant properties, thermal stability, or hydrophobicity. | vulcanchem.commdpi.com |
| Hybrid Material Synthesis | Blending or reacting this compound-based polymers with inorganic materials (e.g., ceramics, metals). | Developing composite materials with combined properties for specialized applications. | stahl.com |
| Nanomaterial Synthesis | Using methods like hydrothermal or polyol synthesis to create nanostructures. | Fabricating nanoparticles or core-shell structures with functional surfaces for catalysis or sensing. | springerprofessional.de |
| Mechanochemical Synthesis | Using mechanical force to induce chemical reactions, often reducing the need for solvents. | A sustainable, high-throughput method to produce libraries of new materials for screening. | birmingham.ac.uk |
Elucidation of Complex Biological Pathways Involving Hydroquinones
While the parent compound hydroquinone is known to interact with multiple complex biological pathways, the specific influence of the 2-propyl substituent on these interactions is a critical and unexplored area of research. Hydroquinone has been shown to modulate signaling pathways crucial for cell proliferation, inflammation, and apoptosis. nih.govkarger.com
Studies have demonstrated that hydroquinone can stimulate proliferation in certain cell types via activation of the ERK/AP-1 pathway and is partially mediated by the production of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). nih.gov It also activates the Nrf2 and HSF-1 pathways, which are central to combating cellular oxidative damage. tandfonline.com Conversely, other research has shown that hydroquinone can induce apoptosis through the intrinsic mitochondrial pathway and can inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cell survival. karger.comacs.org Hydroquinone and its metabolite benzoquinone can also interfere with the phosphatidylinositol 3-kinase (PI3-K) pathway in immune cells. researchgate.net
A key future research direction is to systematically investigate how this compound interacts with these same pathways. The addition of the propyl group could significantly alter the molecule's lipophilicity and steric profile, potentially leading to different binding affinities for key enzymes and receptors within these cascades. For example, enhanced lipid solubility might facilitate easier passage across cell membranes, potentially leading to a more potent or rapid onset of effects. vulcanchem.com Conversely, the steric bulk of the propyl group could hinder binding to certain protein targets, leading to a different or attenuated biological response compared to hydroquinone. Comparative studies using cell-based assays to monitor the activation of pathways like NF-κB, ERK, and Nrf2 in response to both hydroquinone and this compound would be highly informative.
Table 4: Known Biological Pathways Modulated by Hydroquinone
| Biological Pathway | Effect of Hydroquinone (HQ) | Potential Implication | Reference |
|---|---|---|---|
| GM-CSF / ERK / AP-1 | Stimulates proliferation via activation of ERK/AP-1 and production of GM-CSF. | Leukemogenesis, cell proliferation. | nih.gov |
| NF-κB Signaling Pathway | Inhibits activation and nuclear translocation of NF-κB; downregulates MDR1 expression. | Cytotoxicity, modulation of inflammation and multidrug resistance. | karger.comresearchgate.net |
| Nrf2 / HSF-1 Pathways | Activates Nrf2 and HSF-1 transcription-mediated signaling. | Cellular protection against oxidative stress. | tandfonline.com |
| Intrinsic Apoptosis Pathway | Induces apoptosis via a mitochondrial-mediated pathway. | Cell death, hematotoxicity. | acs.org |
| Phosphatidylinositol 3-kinase (PI3-K) | Inhibits responses by interfering with PI3-K activation in basophils. | Impairment of innate immunity. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the established synthesis pathways for 2-propylhydroquinone, and how can researchers optimize reaction conditions for reproducibility?
- Methodological Answer : Synthesis of this compound derivatives often involves Friedel-Crafts alkylation or catalytic hydrogenation of quinone precursors. Key optimization parameters include solvent polarity (e.g., dichloromethane vs. ethanol), temperature control (40–80°C), and catalyst selection (e.g., Lewis acids like AlCl₃). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate high-purity products. Researchers should document reaction conditions, including molar ratios, solvent volumes, and purification steps, to ensure reproducibility .
- Data Consideration : Include a table comparing yields under varying conditions (e.g., solvent, catalyst, temperature).
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural identity and purity of this compound?
- Methodological Answer :
- ¹H-NMR : Look for aromatic proton signals (δ 6.7–7.2 ppm for hydroquinone protons) and alkyl chain protons (δ 0.8–1.6 ppm for the propyl group). Integration ratios should match expected hydrogen counts.
- IR : Hydroxyl (-OH) stretching vibrations (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) confirm the hydroquinone backbone.
- HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 280 nm) and mass spectrometry to verify molecular ion peaks ([M+H]⁺ at m/z 166).
Advanced Research Questions
Q. How can researchers design experiments to investigate the stability of this compound under varying pH and oxidative conditions?
- Methodological Answer :
- Experimental Framework (PICO) :
- Population : this compound in aqueous/organic solutions.
- Intervention : Adjust pH (2–12) or introduce oxidants (e.g., H₂O₂, Fe³⁺).
- Comparison : Control (neutral pH, inert atmosphere) vs. treated samples.
- Outcome : Degradation kinetics (HPLC monitoring), byproduct identification (GC-MS).
- Protocol : Use accelerated stability testing (40–60°C) to simulate long-term degradation. Quantify degradation products (e.g., quinones) via calibration curves.
Q. What strategies resolve contradictions in reported antioxidant vs. pro-oxidant effects of this compound in cellular models?
- Methodological Answer :
- Hypothesis Testing : Use isogenic cell lines (e.g., Nrf2-knockout vs. wild-type) to isolate redox signaling pathways.
- Dose-Response Analysis : Test concentrations (1–100 μM) to identify thresholds for antioxidant (e.g., ROS scavenging) vs. pro-oxidant (e.g., mitochondrial dysfunction) effects.
- Confounding Factors : Control for cell density, serum content, and oxygen tension (e.g., normoxia vs. hypoxia).
Q. How can researchers ensure data integrity when reporting conflicting solubility profiles of this compound in polar vs. nonpolar solvents?
- Methodological Answer :
- Standardization : Follow OECD 105 guidelines for solubility testing (shake-flask method, 24-h equilibration).
- Validation : Triplicate measurements with blinded analysts to reduce bias.
- Metadata Documentation : Report solvent purity (HPLC-grade), temperature (±0.1°C), and agitation speed.
Methodological Frameworks for Research Design
Q. Which frameworks (e.g., FINER, PICO) are most effective for formulating mechanistic studies on this compound’s enzyme inhibition?
- Methodological Answer :
- FINER Criteria :
- Feasible : Prioritize assays with commercially available enzymes (e.g., tyrosinase, CYP450 isoforms).
- Novel : Investigate understudied isoforms or allosteric binding sites.
- Ethical : Use recombinant enzymes instead of animal-derived sources.
- PICO Adaptation :
- Intervention : Co-incubation of this compound with enzyme substrates.
- Outcome : IC₅₀ values (dose-dependent inhibition) and Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
Data Reporting and Reproducibility
Q. What minimal dataset details are required to replicate studies on this compound’s electrochemical properties?
- Methodological Answer :
- Electrochemical Parameters : Cyclic voltammetry settings (scan rate, reference electrode), electrolyte composition (e.g., 0.1 M TBAP in acetonitrile), and working electrode material (glassy carbon vs. Pt).
- Supplementary Data : Raw voltammograms (current vs. potential), Tafel slopes, and EIS (electrochemical impedance spectroscopy) Nyquist plots.
- Deposition : Upload datasets to repositories like Zenodo or Figshare with CC-BY licenses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
